2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid
Overview
Description
2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid is a complex organic compound that features a thiophene ring, a piperidine ring, and an acetic acid moiety
Mechanism of Action
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . .
Mode of action
The mode of action would depend on the specific targets of the compound. Piperidine derivatives can interact with a variety of targets, but the exact interactions would need to be determined experimentally .
Biochemical pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. Piperidine derivatives can be involved in a variety of biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid typically involves multi-step organic reactions. One common approach is the acylation of piperidine with thiophene-3-carbonyl chloride, followed by the introduction of the acetic acid group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane for the reaction medium.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Similar thiophene ring structure but lacks the piperidine and acetic acid moieties.
Piperidine-4-carboxylic acid: Contains the piperidine ring and carboxylic acid group but lacks the thiophene ring.
2-(Thiophen-3-yl)acetic acid: Features the thiophene and acetic acid groups but lacks the piperidine ring.
Uniqueness
2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid is unique due to the combination of the thiophene ring, piperidine ring, and acetic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-[1-(thiophene-3-carbonyl)piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-9-1-4-13(5-2-9)12(16)10-3-6-17-8-10/h3,6,8-9H,1-2,4-5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDWAXCFWQDKDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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